molecular formula CH3NO2 B149229 Nitromethane CAS No. 75-52-5

Nitromethane

Cat. No.: B149229
CAS No.: 75-52-5
M. Wt: 61.04 g/mol
InChI Key: LYGJENNIWJXYER-UHFFFAOYSA-N
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Description

Nitromethane is an aliphatic nitro compound. It undergoes Michael addition reaction with chalcones in the presence of cinchona alkaloid-derived chiral bifunctional thiourea organocatalyst. Its conversion to N2 in the presence of Co-ZSM5 (Zeolite Socony Mobil-5) has been studied.
This compound belongs to the class of residual solvents which are volatile organic compounds (VOCs) that are employed in manufacturing processes of pharmaceutical industries.
This compound is a colorless, oily, highly flammable liquid with a strong, disagreeable odor that emits toxic fumes of nitrogen oxides upon decomposition. This compound is used to make industrial antimicrobials and pharmaceuticals, and is also used as a soil fumigant and as a fuel in race car engines. Exposure to this compound irritates the skin and affects the central nervous system causing nausea, dizziness and narcosis. This substance is reasonably anticipated to be a human carcinogen. (NCI05)
This compound appears as a colorless oily liquid. Flash point 95°F. May violently decompose if intensely heated when contaminated. Denser than water and slightly soluble in water. Hence sinks in water. Vapors are heavier than air. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
This compound is a primary nitroalkane that is methane in which one of the hydrogens is replace by a nitro group. A polar solvent (b.p. 101 ℃), it is an important starting material in organic synthesis. It is also used as a fuel for rockets and radio-controlled models. It has a role as an EC 4.3.1.3 (histidine ammonia-lyase) inhibitor, a polar aprotic solvent and an explosive. It is a primary nitroalkane and a volatile organic compound.

Scientific Research Applications

Computational Chemistry and Material Properties Nitromethane has been subject to computational studies to predict a variety of material properties. The transferable ReaxFF-lg models of this compound are used to predict material properties across a wide range of thermodynamic states. These models were screened from a library of potentials and evaluated for their ability to predict liquid- and solid-phase structural, thermodynamic, and transport properties, demonstrating the potential for research in complex reactive phenomena across materials science applications (Larentzos & Rice, 2017).

Green Chemistry and Alternative Solvents this compound, recognized for its volatility and toxicity, is commonly used as a solvent for organic and catalytic reactions. Research has explored nitro-functionalized imidazolium salts as an alternative to this compound in various reactions. These alternative solvents not only provide a green aspect to reaction systems but also facilitate the design of catalytic systems aligning with green chemistry principles, showing that nitro-functionalized imidazolium salts can replace this compound without significant loss of activity (Ren et al., 2011).

Combustion and Fuel Studies this compound's high lubricity makes it a regular fuel in model engine or race engines. Studies focusing on the combustion of this compound aim to understand its potential as a fuel for automotive spark-ignition engines. Experimental measurements of unstretched laminar burning velocities and a modified detailed kinetic model have provided insights into the combustion process and the potential of this compound as a high-performance additive to fuel (Brequigny et al., 2015).

Detonation and Explosive Research this compound is extensively studied for its properties as a liquid explosive and its role in detonation waves. Models are developed to understand the chemical reaction rate and thermal properties of this compound, comparing detonation wave properties with experimental data and discussing the stability of underdriven or CJ detonation waves in pure this compound. These studies contribute to a deeper understanding of this compound's behavior as a homogeneous condensed phase explosive (Menikoff & Shaw, 2011).

Biosensing and Environmental Monitoring In the field of biosensing, research has been conducted to develop a highly sensitive amperometric biosensor for this compound detection. The biosensor utilizes electrochemically-reduced graphene oxide, chitosan, and hemoglobin, demonstrating a fast response, wide linear range, and low detection limit. This innovation holds potential for monitoring this compound in complex real samples, indicating its relevance in environmental monitoring and industrial safety (Wen et al., 2016).

Mechanism of Action

Target of Action

Nitromethane, an organic compound with the chemical formula CH3NO2, is the simplest organic nitro compound . It primarily targets enzymes involved in the catabolism of nitroalkanes, such as nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . These enzymes play a crucial role in the breakdown of nitroalkanes, thereby mitigating their toxicity and carcinogenic activity .

Mode of Action

This compound interacts with its targets (NAOs and NMOs) by binding covalently to the active center of these enzymes, causing their inactivation . This interaction leads to changes in the enzyme’s function, affecting the catabolism of nitroalkanes .

Biochemical Pathways

This compound affects the biochemical pathways involved in the catabolism of nitroalkanes. The inhibition of NAOs and NMOs disrupts the normal breakdown of nitroalkanes, leading to an accumulation of these compounds . This can have downstream effects on other biochemical processes, potentially leading to toxicity and carcinogenicity .

Pharmacokinetics

This compound is a highly polar compound due to the presence of a nitro group (-NO2) in its molecular structure . It demonstrates solubility in a variety of solvents, including both polar and nonpolar organic solvents . This solubility influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The primary result of this compound’s action is the inactivation of NAOs and NMOs, leading to disrupted catabolism of nitroalkanes . This can result in an accumulation of nitroalkanes, which are known to be toxic and carcinogenic . In humans, this compound has narcotic effects and is a weak irritant in the respiratory tract and on the skin .

Safety and Hazards

Nitromethane is a hazard due to its very high sensitiveness to mechanical impact . It is flammable and emits toxic fumes of nitrogen oxides upon decomposition . It is also considered to be a human carcinogen .

Future Directions

The global nitromethane market size is expected to grow at a CAGR of 5.20% in the forecast period between 2024 and 2032, driven by its increasing applications as a fuel additive and solvent in various industries . The this compound market is anticipated to be driven by its expanding application in the pharmaceutical and agricultural sectors, along with the automotive industry .

Biochemical Analysis

Biochemical Properties

Nitromethane plays a significant role in biochemical reactions, particularly in the catabolism of nitroalkanes. It interacts with enzymes such as nitroalkane oxidases and nitronate monooxygenases. These enzymes are involved in the detoxification and degradation of nitroalkanes. Nitronate monooxygenases, for instance, catalyze the oxidation of nitronates to carbonyl compounds and nitrite, which are less toxic and more easily metabolized by organisms . The interaction between this compound and these enzymes is crucial for the detoxification process, as it helps mitigate the toxic effects of nitroalkanes on living organisms.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit mitochondrial succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle . This inhibition disrupts cellular respiration and energy production, leading to altered cellular metabolism. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to enzymes such as nitroalkane oxidases and nitronate monooxygenases, inhibiting their activity and preventing the detoxification of nitroalkanes . This binding interaction is critical for understanding the compound’s biochemical effects. Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been shown to affect cellular function, with potential impacts on cell viability and metabolism . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative toxic effects, highlighting the importance of monitoring its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical changes occur . At high doses, this compound can cause adverse effects such as hepatotoxicity and neurotoxicity, emphasizing the need for careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation by nitroalkane oxidases and nitronate monooxygenases. These enzymes catalyze the conversion of this compound to less toxic compounds, such as carbonyl compounds and nitrite . The metabolic pathways of this compound also involve interactions with cofactors such as flavin adenine dinucleotide (FAD), which is essential for the catalytic activity of nitronate monooxygenases. These interactions play a crucial role in the detoxification and metabolism of this compound in living organisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and relatively nonpolar nature. Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within cells . The distribution of this compound within tissues can affect its localization and accumulation, influencing its biochemical activity and potential toxicity.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound can localize to mitochondria, where it inhibits succinate dehydrogenase and disrupts cellular respiration . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.

Properties

IUPAC Name

nitromethane
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InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3
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InChI Key

LYGJENNIWJXYER-UHFFFAOYSA-N
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Canonical SMILES

C[N+](=O)[O-]
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Molecular Formula

CH3NO2
Record name NITROMETHANE
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DSSTOX Substance ID

DTXSID2020977
Record name Nitromethane
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Molecular Weight

61.040 g/mol
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Physical Description

Nitromethane appears as a colorless oily liquid. Flash point 95 °F. May violently decompose if intensely heated when contaminated. Denser than water and slightly soluble in water. Hence sinks in water. Vapors are heavier than air. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless, oily liquid with a disagreeable odor; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a disagreeable odor.
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Boiling Point

214.2 °F at 760 mmHg (NTP, 1992), 101.1 °C, 101 °C, 214 °F
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Flash Point

95 °F (NTP, 1992), 95-96 °F, 95 °F (35 °C) (Closed Cup), 36 °C (97 °F) (Closed cup), 35 °C c.c., 95 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility of water in nitromethane: 2.1% at 25 °C, In water, 1.11X10+5 mg/L at 25 °C, Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and alkali, 10%
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Density

1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1371 g/cu cm at 20 °C, Bulk density = 9.5 lb/gal, Relative density (water = 1): 1.14, 1.139, 1.14
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Vapor Density

2.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.11 (Air = 1), Relative vapor density (air = 1): 2.1, 2.11
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Vapor Pressure

27.8 mmHg at 68 °F (NTP, 1992), 35.8 [mmHg], 3.58X10+1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.7, 28 mmHg
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Color/Form

Colorless liquid, Oily liquid

CAS No.

75-52-5
Record name NITROMETHANE
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Melting Point

-20 °F (NTP, 1992), -28.7 °C, -29 °C, -20 °F
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitromethane
Reactant of Route 2
Nitromethane
Reactant of Route 3
Nitromethane
Customer
Q & A

ANone: Nitromethane has the molecular formula CH3NO2 and a molecular weight of 61.04 g/mol. [, ]

ANone: this compound exhibits characteristic infrared and Raman bands corresponding to its various vibrational modes, including the torsion mode of the CH3 group, indicating molecular association in the liquid state. [] The aci ion of this compound (H2CNO2-) shows a distinct 13C NMR shift compared to the normal form. []

ANone: this compound is generally stable, but it can decompose thermally and photolytically. [, ] The presence of bases can significantly sensitize its detonation properties, converting it into the more reactive aci ion. []

ANone: this compound is used as a rocket and engine fuel, a solvent, an explosive in mining and drilling, and as an intermediate in synthesizing various compounds. [] It's also a common ingredient in model fuel for racing and hobby use. [, ]

ANone: Inhalation studies in rats and mice show that this compound can cause a range of effects, including liver and kidney weight increases, anemia, nerve damage, and, in long-term exposures, tumors in various organs. [] Ingestion of model fuel containing this compound can lead to false elevations in serum creatinine levels. []

ANone: this compound is flammable and potentially explosive, especially in the presence of bases. Proper handling procedures, ventilation, and personal protective equipment should be used. [, , ]

ANone: While not typically used as a catalyst itself, this compound can play a promoting role in certain reactions. For instance, nitro-functionalized imidazolium salts have been shown to act as efficient alternatives to this compound as a solvent in reactions such as trimethylsilylation and ring-opening reactions, offering potential benefits in terms of reduced toxicity and ease of catalyst recovery. []

ANone: Computational methods like DFT have been extensively used to study various aspects of this compound, including:

  • Calculation of bond dissociation energies and heats of formation. [, ]
  • Prediction of structural and vibrational properties of solid this compound under high pressure. [, ]
  • Investigation of the electronic structure and band gap of this compound. []
  • Elucidation of reaction mechanisms, such as the formation and destruction of aci-nitromethane isomers. []
  • Exploring the interaction of this compound with other molecules, such as in the formation of molecular clusters. []

ANone: this compound can contaminate air, surface water, and drinking water. [] Its release into the environment, especially from industrial sources and fuel spills, raises concerns due to its potential toxicity to aquatic life and its contribution to air pollution. []

ANone: Yes, depending on the specific application. For instance:

  • Other nitroalkanes or nitro-functionalized compounds might offer similar solvent properties with potentially lower toxicity. []
  • Different fuels are available for model engines, some with reduced this compound content or alternative formulations. []

ANone: Key tools and resources include:

  • Spectroscopic techniques: Infrared, Raman, NMR, UV-Vis. [, , ]
  • Computational chemistry software and expertise. [, , ]
  • High-pressure experimental setups. [, ]
  • Analytical techniques for quantification and characterization. [, ]

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